molecular formula C25H22N2O4 B14942628 (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione

(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione

Cat. No.: B14942628
M. Wt: 414.5 g/mol
InChI Key: NFZWXLVNIZVLPV-CJLVFECKSA-N
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Description

5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE is a complex organic compound that features multiple functional groups, including hydroxyl, toluidino, and ethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include phenols, amines, and aldehydes, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. The use of automated systems and continuous flow processes could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a precursor for developing bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism by which 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE include other dihydropyrrole derivatives with hydroxyl and toluidino groups. Examples might include:

  • 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-AMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
  • 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-METHYLAMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE

Uniqueness

The uniqueness of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

(4E)-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(4-methylanilino)ethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H22N2O4/c1-15-6-8-18(9-7-15)26-16(2)22-23(17-4-3-5-21(29)14-17)27(25(31)24(22)30)19-10-12-20(28)13-11-19/h3-14,23,26,28-29H,1-2H3/b22-16+

InChI Key

NFZWXLVNIZVLPV-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)/C

Canonical SMILES

CC1=CC=C(C=C1)NC(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)C

Origin of Product

United States

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